molecular formula C10H17NO4 B1624586 (1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid CAS No. 253779-06-5

(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid

Cat. No.: B1624586
CAS No.: 253779-06-5
M. Wt: 215.25 g/mol
InChI Key: ZVABYODYESELSO-RQJHMYQMSA-N
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Description

(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid is a chiral compound that features a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Boc-protected amine: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Boc-protected amine with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active amine upon deprotection of the Boc group. The cyclopropane ring can also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid: The enantiomer of the compound, which may have different biological activity.

    Cyclopropane derivatives: Other cyclopropane-containing compounds with similar structural features.

    Boc-protected amino acids: Compounds with a Boc-protected amine group and a carboxylic acid group.

Uniqueness

(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The presence of the Boc-protected amine allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(1S,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-6-4-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVABYODYESELSO-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448080
Record name CTK1A0455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253779-06-5
Record name CTK1A0455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid
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(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid
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(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid
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